![molecular formula C19H20FN3O3S2 B2449291 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1798639-21-0](/img/structure/B2449291.png)
5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Description
5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20FN3O3S2 and its molecular weight is 421.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Analysis
1,3,4-Oxadiazole compounds, such as 5-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole, are a point of interest due to their biological activities. The research involves synthesizing N-substituted derivatives of these compounds, involving a series of steps, including conversion of benzenesulfonyl chloride into various intermediates, and finally into the target compounds. These synthesized compounds were structurally elucidated using spectral data like H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Biological Evaluation and Molecular Docking
The synthesized 1,3,4-oxadiazole compounds were also evaluated for their biological activities. Specifically, they were screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies. This involved determining the binding affinity and ligand orientation in active sites of human BChE protein, identifying key amino acid residues involved in ligand stabilization in the binding site (Khalid et al., 2016).
Antimicrobial and Antiviral Potential
The antimicrobial and antiviral potentials of certain 1,3,4-oxadiazole compounds were explored. One study proposed the synthesis of a potential antimicrobial and antiviral drug involving 5-[1-benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole. Its molecular and crystal structures were defined, and the biological activity was predicted through molecular docking (Vaksler et al., 2023).
Anticancer Activity
Some 1,3,4-oxadiazole derivatives, specifically piperidine-4-carboxylic acid ethyl ester-appended hybrids, were synthesized and evaluated for their anticancer activities. These compounds showed promising results, with certain derivatives exhibiting strong anticancer activity relative to a reference drug, suggesting potential for further studies and therapeutic applications (Rehman et al., 2018).
properties
IUPAC Name |
5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2/c1-13-9-16(20)4-5-17(13)28(24,25)23-7-2-3-14(11-23)10-18-21-19(22-26-18)15-6-8-27-12-15/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHHSKZHWSFTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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